molecular formula C15H8F3N3 B11843245 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile

3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile

Cat. No.: B11843245
M. Wt: 287.24 g/mol
InChI Key: MCQJTRYFUGAPBG-UHFFFAOYSA-N
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Description

3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile is a compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of a trifluoromethyl group enhances the compound’s stability and reactivity, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile involves several steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another approach involves the treatment of fluorinated pyridines with appropriate reagents to introduce the trifluoromethyl group . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The trifluoromethyl group enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds to 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile include other pyrazolo[1,5-a]pyridine derivatives such as pyrazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The presence of the trifluoromethyl group in this compound makes it unique by enhancing its stability and reactivity compared to other derivatives.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and properties make it a valuable tool for researchers in medicinal chemistry, material science, and biological research.

Properties

Molecular Formula

C15H8F3N3

Molecular Weight

287.24 g/mol

IUPAC Name

3-[6-(trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl]benzonitrile

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)12-4-5-13-7-14(20-21(13)9-12)11-3-1-2-10(6-11)8-19/h1-7,9H

InChI Key

MCQJTRYFUGAPBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN3C=C(C=CC3=C2)C(F)(F)F)C#N

Origin of Product

United States

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